molecular formula C8H7F2NO B14751930 2,2-difluoro-N-phenylacetamide CAS No. 404-17-1

2,2-difluoro-N-phenylacetamide

Katalognummer: B14751930
CAS-Nummer: 404-17-1
Molekulargewicht: 171.14 g/mol
InChI-Schlüssel: LHNAGCKQKUXGOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-N-phenylacetamide is an organic compound characterized by the presence of two fluorine atoms attached to the alpha carbon of an acetamide group, which is further bonded to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-phenylacetamide typically involves the reaction of 2-bromo-2,2-difluoroacetamide with aniline under copper-catalyzed conditions. The reaction is carried out in the presence of aryl boronic acids, aryl trialkoxysilanes, or dimethyl-aryl-sulfonium salts, which serve as the source of the aryl substituents . The reaction conditions are generally mild, and the process is efficient, yielding the desired product in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-N-phenylacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-difluoro-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro group can enhance the compound’s binding affinity and selectivity towards its target, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the difluoro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

404-17-1

Molekularformel

C8H7F2NO

Molekulargewicht

171.14 g/mol

IUPAC-Name

2,2-difluoro-N-phenylacetamide

InChI

InChI=1S/C8H7F2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h1-5,7H,(H,11,12)

InChI-Schlüssel

LHNAGCKQKUXGOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.